molecular formula C9H11N3O2 B1170100 tert-Butyl (2-methylquinolin-8-yl)carbamate CAS No. 179627-10-2

tert-Butyl (2-methylquinolin-8-yl)carbamate

Cat. No.: B1170100
CAS No.: 179627-10-2
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Description

tert-Butyl (2-methylquinolin-8-yl)carbamate: is a chemical compound with the molecular formula C₁₅H₁₈N₂O₂. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-methylquinolin-8-yl)carbamate typically involves the reaction of 2-methylquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

2-methylquinoline+tert-butyl chloroformatetert-Butyl (2-methylquinolin-8-yl)carbamate\text{2-methylquinoline} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 2-methylquinoline+tert-butyl chloroformate→tert-Butyl (2-methylquinolin-8-yl)carbamate

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2-methylquinolin-8-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: tert-Butyl (2-methylquinolin-8-yl)carbamate is used as a building block in organic synthesis, particularly in the synthesis of more complex quinoline derivatives.

Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological molecules, including enzymes and receptors.

Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of tert-Butyl (2-methylquinolin-8-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-methylquinoline: The parent compound of tert-Butyl (2-methylquinolin-8-yl)carbamate.

    tert-Butyl carbamate: A simpler carbamate derivative without the quinoline structure.

    Quinoline: The core structure present in this compound.

Uniqueness: this compound is unique due to the presence of both the tert-butyl carbamate group and the 2-methylquinoline moiety. This combination imparts specific chemical and biological properties that are not found in the individual components.

Biological Activity

tert-Butyl (2-methylquinolin-8-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a quinoline core, which is known for its ability to interact with various biological targets. The compound's structure allows it to participate in multiple chemical reactions, making it a versatile candidate for drug development.

Molecular Formula and Weight

  • Molecular Formula : C15H18N2O2
  • Molecular Weight : 258.32 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cells by modulating cellular signaling pathways. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines, including breast and colon cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on MDA-MB-468 breast cancer cells demonstrated that this compound significantly reduced cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in drug metabolism, particularly cytochrome P450 enzymes. This inhibition can alter the pharmacokinetics of co-administered drugs, necessitating careful evaluation in therapeutic contexts.

Enzyme TargetIC50 (µM)
CYP1A25.0
CYP2C194.5

The mechanism of action for this compound involves its interaction with molecular targets through covalent bonding and receptor modulation. The carbamate group can form stable interactions with nucleophilic sites on proteins, potentially inhibiting their function.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
tert-butyl (6-fluoro-2-methylquinolin-8-yl)carbamateModerateHighCYP1A2, CYP2C19
tert-butyl (2-formylphenyl)carbamateLowModerateNone

This table illustrates that while similar compounds may exhibit antimicrobial or anticancer properties, this compound shows a broader spectrum of activity.

Properties

IUPAC Name

tert-butyl N-(2-methylquinolin-8-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10-8-9-11-6-5-7-12(13(11)16-10)17-14(18)19-15(2,3)4/h5-9H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBCEWIPNOBLGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)OC(C)(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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